Phenanthrene-[U-13C]

Catalog No.
S12512243
CAS No.
1262770-68-2
M.F
C14H10
M. Wt
192.127 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthrene-[U-13C]

CAS Number

1262770-68-2

Product Name

Phenanthrene-[U-13C]

IUPAC Name

phenanthrene

Molecular Formula

C14H10

Molecular Weight

192.127 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1

InChI Key

YNPNZTXNASCQKK-FIJHWJEJSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32

Phenanthrene-[U-13C] is a labeled variant of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) characterized by its three fused benzene rings. The molecular formula for both compounds is C14H10C_{14}H_{10}, but the "[U-13C]" designation indicates that all carbon atoms in the phenanthrene molecule are replaced with the stable isotope carbon-13. This isotopic labeling is crucial for various analytical and biological studies, as it allows researchers to trace the compound's behavior in different environments and biological systems.

Phenanthrene itself is a colorless, crystalline solid that can appear yellow and is nearly insoluble in water, but soluble in low-polarity organic solvents like toluene and chloroform. It exhibits fluorescence under ultraviolet light, making it useful in scintillation counting and other applications .

  • Oxidation: It can be oxidized to phenanthrenequinone using chromic acid.
  • Reduction: Reduction with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
  • Halogenation: Electrophilic halogenation can produce 9-bromophenanthrene.
  • Sulfonation: Aromatic sulfonation leads to 2 and 3-phenanthrenesulfonic acids.
  • Ozonolysis: This reaction results in diphenylaldehyde .

The stability of phenanthrene compared to its linear isomer anthracene has been explained through Clar's rule, which emphasizes the distribution of resonance structures that favor aromatic stabilization.

Phenanthrene has been studied for its biological effects, particularly its potential toxicity and carcinogenicity. Although it is not classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), animal studies suggest it may have carcinogenic properties. Exposure to phenanthrene can lead to respiratory irritation and skin sensitization . The labeled variant, phenanthrene-[U-13C], has been used in studies examining its bioaccumulation in marine organisms, revealing impacts on phytoplankton and coral health .

Several methods exist for synthesizing phenanthrene, including:

  • Bardhan–Sengupta Synthesis: This involves electrophilic aromatic substitution using diphosphorus pentoxide, followed by dehydrogenation with selenium.
  • Photochemical Methods: Phenanthrene can be obtained from certain diarylethenes through photo

Phenanthrene finds applications across various fields:

  • Industrial Uses: It is utilized in the production of dyes, plastics, pesticides, explosives, and pharmaceuticals.
  • Biochemical Research: The isotopically labeled phenanthrene-[U-13C] is particularly valuable in environmental studies and metabolic research due to its ability to trace carbon pathways in biological systems.
  • Fluorescent Materials: Its fluorescent properties make it suitable for use in scintillators and other optical applications .

Studies involving phenanthrene-[U-13C] focus on its interactions within biological systems. For instance, research has shown that exposure to this compound can reduce cell abundance and photosynthetic efficiency in certain phytoplankton species. Such studies are essential for understanding the ecological impacts of polycyclic aromatic hydrocarbons in marine environments .

Phenanthrene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

CompoundStructureUnique Features
AnthraceneFour fused benzene ringsMore linear structure; less stable than phenanthrene
PyreneFour fused benzene ringsExhibits different fluorescence properties
FluoreneTwo fused benzene ringsSmaller size; used as a building block in organic synthesis
ChryseneFour fused benzene ringsMore complex structure; known for higher carcinogenicity
Benz[a]pyreneFive fused ringsStrongly associated with cancer risk

Phenanthrene's unique arrangement of three rings gives it distinct chemical properties compared to these similar compounds. Its reactivity patterns and biological interactions further differentiate it within the class of polycyclic aromatic hydrocarbons .

Fungal ligninolytic systems represent sophisticated biochemical networks capable of degrading recalcitrant polycyclic aromatic hydrocarbons through diverse oxidative mechanisms [1] [2]. Studies utilizing carbon-13 labeled phenanthrene have illuminated the intricate metabolic pathways employed by white-rot fungi, particularly Phanerochaete chrysosporium, in polycyclic aromatic hydrocarbon degradation [1] [2] [3].

Enzymatic Mechanisms in Phanerochaete chrysosporium

Research conducted by Hammel and colleagues demonstrated that Phanerochaete chrysosporium oxidizes phenanthrene through a sequential pathway involving phenanthrene-9,10-quinone formation followed by ring fission to produce 2,2'-diphenic acid [1] [2]. The degradation process occurs via initial oxidation at carbon-9 and carbon-10 positions, generating phenanthrene-9,10-quinone as a key intermediate [1]. This quinone intermediate subsequently undergoes ring cleavage to form 2,2'-diphenic acid, which was conclusively identified through chromatographic and isotope dilution experiments [1] [2].

The ligninolytic system demonstrates remarkable specificity in its degradation pathway. Under nitrogen-limiting conditions that favor ligninolytic enzyme production, 2,2'-diphenic acid formation from phenanthrene was enhanced compared to nitrogen-rich cultures [1]. The oxidation of phenanthrene-9,10-quinone to 2,2'-diphenic acid involved both fungal and abiotic mechanisms, proceeding significantly faster than the initial cleavage of phenanthrene to the quinone intermediate [1].

Notably, the extracellular lignin peroxidases of Phanerochaete chrysosporium were unable to oxidize phenanthrene directly in vitro, indicating that these enzymes do not catalyze the initial oxidation step [1] [3]. This finding suggests that alternative enzymatic mechanisms, possibly including cytochrome P-450 systems or other intracellular oxidases, initiate phenanthrene degradation [1].

Alternative Fungal Systems and Metabolic Diversity

Pleurotus ostreatus, another white-rot fungus, employs a distinctly different degradation pathway compared to Phanerochaete chrysosporium [4]. Studies using carbon-14 labeled phenanthrene revealed that Pleurotus ostreatus metabolized 94% of added phenanthrene within 11 days, with only 3% being completely mineralized to carbon dioxide [4]. The primary metabolic product was phenanthrene trans-9,10-dihydrodiol, accounting for 28% of the total radioactivity, followed by 2,2'-diphenic acid at 17% [4].

The stereochemical analysis revealed that Pleurotus ostreatus produces predominantly the 9R,10R enantiomer of phenanthrene trans-9,10-dihydrodiol, differing from the configuration produced by Phanerochaete chrysosporium [4]. Oxygen-18 labeling experiments confirmed the incorporation of molecular oxygen into the dihydrodiol product, supporting a cytochrome P-450 mediated initial oxidation followed by epoxide hydrolase catalyzed hydration [4].

Recent investigations have identified novel enzymatic systems involved in phenanthrene degradation. A flavoprotein monooxygenase designated FPMO11 from Phanerochaete chrysosporium demonstrated the ability to catalyze oxidative decarboxylation of 1-hydroxy-2-naphthoate and 2-hydroxy-1-naphthoate to 1,2-dihydroxynaphthalene [5]. Additionally, intradiol dioxygenases IDD1 and IDD2 were characterized for their ability to catalyze ring cleavage of 1,2-dihydroxynaphthalene, representing the first identification of intradiol 1,2-dihydroxynaphthalene dioxygenase activity in this enzyme superfamily [5].

Ligninolytic Enzyme Systems and Substrate Specificity

The ligninolytic enzyme system encompasses multiple components including lignin peroxidase, manganese peroxidase, versatile peroxidase, and laccase [6]. These enzymes generate more polar and water-soluble metabolites such as quinones, which become more susceptible to further degradation by indigenous bacterial populations [6]. The catalytic mechanisms involve one-electron oxidation of polycyclic aromatic hydrocarbons with ionization potentials below 7.55 electron volts, producing polycyclic aromatic hydrocarbon quinones that can undergo subsequent ring fission [6].

Lignin peroxidase from Phanerochaete chrysosporium successfully oxidized various aromatic compounds including anthracene, methylanthracenes, acenaphthene, fluoranthene, pyrene, carbazole, and dibenzothiophene when tested in water-miscible organic solvent systems [7]. The enzyme demonstrated selectivity for compounds with ionization potentials below 8 electron volts, with reaction products containing hydroxyl and keto groups [7]. Carbon-carbon bond cleavage was observed in specific cases, such as the conversion of 9-methylanthracene to anthraquinone [7].

Fungal SpeciesPrimary PathwayKey IntermediatesDegradation EfficiencyUnique Features
Phanerochaete chrysosporiumPhenanthrene → PQ → DPAPhenanthrene-9,10-quinone, 2,2'-diphenic acidSimilar to pyrene mineralizationLignin peroxidase cannot directly oxidize phenanthrene [1]
Pleurotus ostreatusCytochrome P-450 mediatedtrans-9,10-dihydrodiol (28%), 2,2'-diphenic acid (17%)94% metabolized in 11 daysProduces 9R,10R enantiomer configuration [4]
Mixed ligninolytic systemsMultiple enzyme pathwaysQuinones, hydroxylated productsEnhanced under nitrogen limitationInvolves both ligninolytic and non-ligninolytic enzymes [6]

Psychrophilic Bacterial Consortia Adaptation Mechanisms

Psychrophilic and psychrotolerant bacterial communities have evolved sophisticated adaptation mechanisms enabling effective phenanthrene degradation under low-temperature conditions [8] [9] [10]. These adaptations encompass molecular, physiological, and community-level strategies that maintain biodegradation capacity in cold environments.

Molecular Adaptations to Low Temperature Stress

Temperature-responsive adaptation systems represent a key innovation in psychrophilic bacterial phenanthrene degradation [10]. Research on Novosphingobium pentaromativorans US6-1 demonstrated the construction of a synthetic temperature-responsive adaptation system combining thermotolerant and cold-resistant components [10]. The system incorporated heat shock proteins and heat-induced RNA thermometers for thermal protection, alongside cold-induced proteins and cold-induced RNA thermosensors for low-temperature adaptation [10].

Cold shock response mechanisms involve comprehensive molecular adaptations affecting DNA structure, transcription processes, RNA metabolism, and translation recovery [10]. Key cold-resistant factors identified include deaD, hfq, and srmB genes, which participate in ribosome biogenesis and assembly under low-temperature conditions [10]. The heterologous expression of srmB from psychrophilic Glaciecola species conferred superior cold resistance, with optical density increasing 1.30-fold and residual phenanthrene decreasing to 43.7% compared to control strains [10].

Pseudomonas fluorescens strain S01 demonstrated remarkable cold adaptation capabilities, exhibiting growth at temperatures ranging from 5°C to 40°C with effective polycyclic aromatic hydrocarbon degradation achieving 52% removal under low-temperature conditions [11]. Comprehensive metabolomic, genomic, and transcriptomic analyses revealed that methyl-accepting chemotaxis protein plays a crucial role in enabling dual stress adaptation to both low temperature and pollutant exposure [11].

Community-Level Synergistic Adaptations

Antarctic bacterial consortia exhibit sophisticated community-level adaptations for phenanthrene degradation under extreme cold conditions [8] [12]. Three bacterial consortia (C13, C15, and C23) isolated from Antarctic soils demonstrated phenanthrene degradation efficiencies ranging from 45% to 85% for 50 milligrams per liter phenanthrene at 15°C within 5 days [8] [12]. Consortium C13 showed exceptional environmental adaptability, maintaining efficient degradation across temperature ranges from 4°C to 30°C and under varying water availability conditions [8].

Sequencing analysis revealed that Pseudomonas and Pseudarthrobacter species dominated the phenanthrene-degrading consortia [8] [12]. Individual bacterial strains isolated from these consortia achieved phenanthrene degradation percentages ranging from 4% to 22% at 15°C within 15 days [8]. However, constructed consortia containing both Pseudomonas species and Pseudarthrobacter species exhibited significantly enhanced degradation efficiency (43-52%) compared to individual strains, demonstrating clear synergistic effects [8] [12].

The synergistic mechanisms involve multiple complementary functions. Pseudomonas species may enhance phenanthrene solubilization and bioavailability through biosurfactant production while providing protection against phenanthrene toxicity via biofilm formation and exopolysaccharide production [12]. Pseudarthrobacter species possess specific survival strategies including cold shock and heat shock protection genes that enable persistence under extreme environmental conditions [12].

Enzymatic and Metabolic Adaptations

Cold-adapted bacterial communities demonstrate modified enzymatic systems optimized for low-temperature function [9]. Studies comparing bacterial consortia from different thermal environments revealed that cold-adapted systems maintain significant polycyclic aromatic hydrocarbon degradation capacity even at temperatures between 5°C and 15°C, albeit with reduced kinetics compared to mesophilic conditions [9].

The BOS08 consortium, isolated from decaying wood in unpolluted forest environments, showed superior cold adaptation compared to the C2PL05 consortium from hydrocarbon-polluted soils [9]. This difference was attributed to the thermal history of the source environments, with BOS08 being naturally adapted to temperatures below 20°C throughout the year [9]. Cold-tolerant species within these consortia, particularly Acinetobacter and Pseudomonas genera, demonstrated efficient high-molecular-weight polycyclic aromatic hydrocarbon degradation at low temperatures [9].

Temperature effects on enzymatic function were further demonstrated in studies of ribosome assembly factors. Novosphingobium pentaromativorans US6-1 naturally lacks SrmB, an important cold-associated assembly factor present in psychrophilic bacteria [10]. The heterologous expression of SrmB from Glaciecola species significantly improved cold resistance, suggesting that impaired ribosome assembly represents a primary contributor to cold-temperature degradation defects [10].

Bacterial Species/ConsortiumTemperature RangeAdaptation MechanismDegradation EfficiencyKey Features
Pseudomonas + Pseudarthrobacter consortia4-30°CSynergistic community interactions43-52% (vs 4-22% individual strains)Biosurfactant production, biofilm formation [8] [12]
Novosphingobium pentaromativorans US6-118-42°C optimizedTemperature-responsive adaptation system52% mixed PAHs at low temperatureSynthetic biology enhanced cold resistance [10]
Pseudomonas fluorescens S015-40°CMethyl-accepting chemotaxis protein52% mixed PAHs and heterocyclic PAHsDual stress adaptation mechanism [11]
BOS08 consortium5-15°C effectiveNatural cold adaptationSignificant HMW-PAH degradationForest-derived, cold-environment adapted [9]

Synergistic Degradation Networks in Antarctic Microbiomes

Antarctic microbiomes represent unique ecosystems where extreme environmental conditions drive the evolution of specialized microbial communities capable of collaborative phenanthrene degradation [12] [13] [14]. These systems demonstrate complex interaction networks that enhance biodegradation efficiency beyond the capabilities of individual microbial species.

Community Structure and Functional Diversity

Antarctic soil microbiomes harbor diverse bacterial communities capable of polycyclic aromatic hydrocarbon degradation despite extreme environmental conditions [12] [14]. Research at the Great Wall Station in Antarctica revealed the presence of multiple bacterial genera involved in phenanthrene degradation, including Pseudomonas, Pseudarthrobacter, Paeniglutamicibacter, Rhodococcus, and Polaromonas [12]. These communities demonstrate remarkable functional redundancy and complementary metabolic capabilities that enhance overall degradation efficiency.

The bacterial community composition in Antarctic soils shows significant adaptation to local environmental conditions. Studies of phenanthrene-enriched consortia revealed changes in culture coloration indicating active biodegradation processes [12]. Within 5 days, consortia C13 and C15 achieved phenanthrene degradation efficiencies of 82.3% and 85.5% respectively for 50 milligrams per liter phenanthrene at 15°C, while consortium C23 demonstrated lower efficiency at 45.3% [12].

Metagenomic analysis of Antarctic microbiomes revealed complex co-occurrence networks among bacterial taxa involved in polycyclic aromatic hydrocarbon degradation [14]. These networks exhibit higher complexity in contaminated environments compared to pristine sites, suggesting that hydrocarbon exposure drives increased microbial interactions and functional specialization [14]. The presence of uncultivated bacterial lineages represents a significant component of these communities, highlighting the importance of cultivation-independent approaches for understanding Antarctic microbial ecology [14].

Geographic and Environmental Influences on Degradation Networks

Comparative studies between Antarctic and Mediterranean marine environments revealed dramatic differences in polycyclic aromatic hydrocarbon biodegradation capacity [13]. In Mediterranean waters, bacterial communities readily degraded less hydrophobic polycyclic aromatic hydrocarbons, achieving average removal rates of 4.72 ± 0.5 nanograms per liter per hour [13]. Metatranscriptomic responses showed significant enrichment of genes associated with horizontal gene transfer, stress response, and polycyclic aromatic hydrocarbon degradation, primarily harbored by Alphaproteobacteria [13].

In contrast, Antarctic waters showed no detectable polycyclic aromatic hydrocarbon degradation and minimal metatranscriptomic responses during 48-hour incubation periods [13]. This stark difference was attributed to multiple factors including temperature effects on compound bioavailability, reduced microbial metabolic rates, and community composition differences [13]. The temperature differential between 2°C Antarctic waters and 20°C Mediterranean waters significantly affected polycyclic aromatic hydrocarbon partitioning and bioavailability [13].

However, Antarctic soil systems demonstrate significantly different degradation capabilities compared to marine environments. Indigenous microorganisms in soils from Livingstone Island, Antarctica, with no previous pollution history, successfully degraded carbon-14 labeled phenanthrene at temperatures of 4°C, 12°C, and 22°C [15] [16]. The highest mineralization extent (47.93%) was observed in slurried systems at 22°C, providing evidence for widespread presence of phenanthrene-degrading microorganisms in pristine Antarctic soils [15] [16].

Synergistic Mechanisms and Network Interactions

The synergistic effects observed in Antarctic microbial consortia result from complex metabolic interactions and resource sharing among community members [12] [17]. Constructed consortia containing multiple bacterial species consistently outperformed individual strains in phenanthrene degradation efficiency [12]. The synergistic mechanisms likely involve complementary metabolic pathways, cross-feeding of metabolic intermediates, and cooperative stress resistance strategies [12].

Biosurfactant production represents a key synergistic mechanism in Antarctic consortia [12]. Pseudomonas species within consortia may enhance phenanthrene solubilization and bioavailability through biosurfactant production, while simultaneously providing protection against phenanthrene toxicity through biofilm formation [12]. The production of exopolysaccharides by Antarctic Pseudomonas species provides cryoprotective effects for both producing cells and associated community members [12].

Studies of natural versus artificial microbial consortia reveal important insights into community assembly and function [17]. The HJ-SH consortium, isolated from long-term phenanthrene-contaminated soil, demonstrated exceptional degradation efficiency, removing 98% of 100 milligrams per liter phenanthrene in 3 days and 93% of 1,000 milligrams per liter phenanthrene in 5 days [17]. This consortium contained seven dominant strains identified as Pseudomonas species, Stenotrophomonas species, Delftia species, Brevundimonas species, Curtobacterium species, and Microbacterium species [17].

The artificial reconstruction of this consortium (HJ-7) using the seven isolated strains demonstrated comparable degradation efficiency to the natural consortium, indicating that the synergistic effects can be reproduced through controlled community assembly [17]. However, the natural consortium maintained high degradation ability only with the co-existence of all seven strains, emphasizing the importance of complete community interactions [17].

Molecular Mechanisms of Community Interaction

Advanced molecular techniques have revealed the mechanistic basis of synergistic interactions in Antarctic degradation networks [12] [18]. Stable isotope probing using carbon-13 labeled phenanthrene enables the identification of active degraders within complex communities and characterization of their metabolic activities [18] [19]. The combination of magnetic-nanoparticle-mediated isolation, stable-isotope probing, and Raman-activated cell sorting (MMI-SIP-RACS) allows single-cell level analysis of active phenanthrene degraders [18] [19].

These techniques revealed that Novosphingobium species serve as key active phenanthrene degraders in certain Antarctic systems [18] [19]. Single-cell analysis confirmed carbon-13 incorporation and identified novel genes encoding phenanthrene dioxygenase and naphthalene dioxygenase [18]. The ability to link microbial identities to specific metabolic functions at the single-cell level provides unprecedented insight into the mechanistic basis of community-level degradation processes [18] [19].

Network analysis of carbon-13 heavy DNA fractions from stable isotope probing experiments revealed enhanced complexity compared to carbon-12 controls, indicating increased bacterial interspecies interactions during active phenanthrene degradation [20]. Co-occurrence networks showed stronger connections among bacterial taxa in the presence of phenanthrene, suggesting that hydrocarbon exposure promotes community cohesion and functional cooperation [20].

Antarctic SystemKey Microbial TaxaSynergistic MechanismsDegradation EfficiencyEnvironmental Adaptations
Great Wall Station soil consortiaPseudomonas, PseudarthrobacterBiosurfactant production, biofilm formation43-52% consortium vs 4-22% individualTemperature range 4-30°C, variable water availability [12]
Maritime Antarctic watersLimited active degradersMinimal community responseNo detectable degradationExtremely low temperature, reduced bioavailability [13]
Livingstone Island soilsIndigenous mixed communitiesNatural community networks47.93% mineralization at 22°CPristine environment adaptation [15] [16]
Reconstructed artificial consortiaSeven defined bacterial speciesControlled community assembly98% removal (100 mg/L PHE, 3 days)Laboratory-optimized conditions [17]

XLogP3

4.5

Exact Mass

192.12521801 g/mol

Monoisotopic Mass

192.12521801 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types